molecular formula C14H25NO3S2 B2589556 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797632-91-7

2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2589556
CAS No.: 1797632-91-7
M. Wt: 319.48
InChI Key: BQVJCNMCAHMQIM-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Moiety: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.

    Introduction of the Cyclopentylthio Group: This step involves the substitution reaction where a cyclopentylthio group is introduced to the azetidinyl ring.

    Attachment of the Isobutylsulfonyl Group: This step involves the sulfonylation reaction where an isobutylsulfonyl group is attached to the azetidinyl ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the cyclopentylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidinyl ring or the cyclopentylthio group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The cyclopentylthio group and the isobutylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The azetidinyl ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone include other azetidinyl derivatives and compounds with cyclopentylthio or isobutylsulfonyl groups. These compounds may share some reactivity patterns and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S2/c1-11(2)10-20(17,18)13-7-15(8-13)14(16)9-19-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVJCNMCAHMQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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